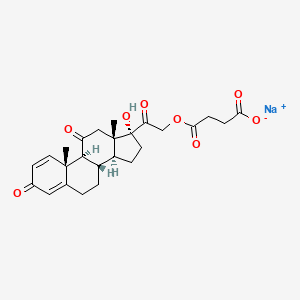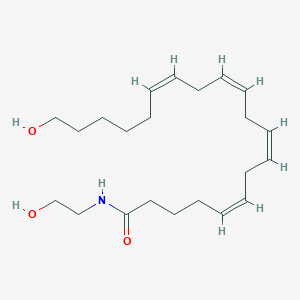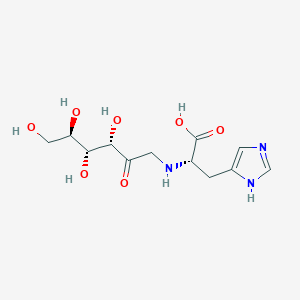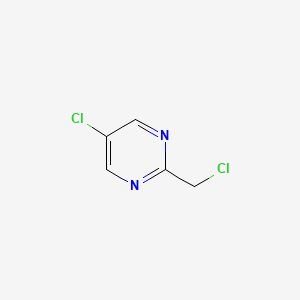
Bis(2-ethylhexyl) Phosphate-d34
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-ethylhexyl) Phosphate-d34 is a deuterated organophosphorus compound with the molecular formula C16D34HO4P and a molecular weight of 356.63 g/mol . This compound is a stable isotope-labeled version of Bis(2-ethylhexyl) phosphate, which is commonly used in various scientific research applications due to its unique properties.
Vorbereitungsmethoden
The synthesis of Bis(2-ethylhexyl) Phosphate-d34 involves the reaction of phosphorus oxychloride with 2-ethylhexanol in the presence of a catalyst. The molar ratio of phosphorus oxychloride to 2-ethylhexanol is typically 1:1.5-2.5. The reaction is carried out by adding the reactants into a reaction kettle, followed by continuous stirring at 15-25°C for 1-3 hours. The generated hydrogen chloride gas is removed, and the reaction mixture is further processed by raising the temperature to 40-70°C and reacting for an additional 1-4 hours. Finally, an aqueous sodium hydroxide solution is added, and the product is obtained through washing, filtration, and distillation .
Analyse Chemischer Reaktionen
Bis(2-ethylhexyl) Phosphate-d34 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of phosphoric acid derivatives.
Reduction: Reduction reactions can convert the compound into different phosphorous-containing species.
Wissenschaftliche Forschungsanwendungen
Bis(2-ethylhexyl) Phosphate-d34 is widely used in scientific research due to its stable isotope labeling, which allows for precise isotopic studies. Some of its applications include:
Environmental Monitoring: Used to trace and study the behavior of phosphates in environmental samples.
Pharmaceutical Analysis: Employed in the analysis of drug metabolism and pharmacokinetics.
Molecular Biology: Utilized in studies involving the labeling of biomolecules for tracking and quantification purposes.
Industrial Applications: Acts as a plasticizer, lubricant additive, and corrosion inhibitor in various industrial processes.
Wirkmechanismus
The mechanism of action of Bis(2-ethylhexyl) Phosphate-d34 involves its interaction with molecular targets and pathways related to lipid metabolism and glucose homeostasis. The compound can activate peroxisome proliferator-activated receptor alpha (PPARα) signaling, which plays a crucial role in regulating these metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Bis(2-ethylhexyl) Phosphate-d34 can be compared with other similar compounds such as:
Bis(2-ethylhexyl) Phosphate: The non-deuterated version with similar chemical properties but without the isotopic labeling.
Diisooctyl Phosphate: Another organophosphorus compound with similar applications but different alkyl groups.
Tributyl Phosphate: Used as a plasticizer and solvent, but with different chemical properties and applications
This compound stands out due to its stable isotope labeling, making it particularly valuable for precise scientific studies.
Eigenschaften
CAS-Nummer |
1773493-20-1 |
|---|---|
Molekularformel |
C16H35O4P |
Molekulargewicht |
356.633 |
IUPAC-Name |
bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] hydrogen phosphate |
InChI |
InChI=1S/C16H35O4P/c1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H,17,18)/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D,16D |
InChI-Schlüssel |
SEGLCEQVOFDUPX-RFETUZSTSA-N |
SMILES |
CCCCC(CC)COP(=O)(O)OCC(CC)CCCC |
Synonyme |
2-Ethyl-1-hexanol Hydrogen Phosphate-d34; 2-Ethyl-1-hexanol Hydrogen Phosphate_x000B_A 208-d34; A 208 (phosphate)-d34; Baysolvex D 2EHPA-d34; Bis(2-ethylhexyl) Hydrogen Phosphate-d34; Bis(2-ethylhexyl) Orthophosphate-d34; Bis(2-ethylhexyl) phosphate-d34; D |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[(Methylsulfanyl)methyl]furan-2-carbonyl chloride](/img/structure/B570079.png)


